1-(2-Amino-4-cyanophenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-Amino-4-cyanophenyl)-2-chloropropan-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chloropropanone backbone with an amino and cyano group attached to the phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-cyanophenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-4-cyanobenzaldehyde with chloroacetone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-cyanophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the cyano group can yield primary amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcohol solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-cyanophenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
2-Amino-4-cyanophenyl derivatives: These compounds share the amino and cyano functional groups but differ in the substituents on the phenyl ring.
Chloropropanone derivatives: Compounds with similar chloropropanone backbones but different substituents on the phenyl ring.
Uniqueness: 1-(2-Amino-4-cyanophenyl)-2-chloropropan-1-one is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both amino and cyano groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H9ClN2O |
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Molecular Weight |
208.64 g/mol |
IUPAC Name |
3-amino-4-(2-chloropropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9ClN2O/c1-6(11)10(14)8-3-2-7(5-12)4-9(8)13/h2-4,6H,13H2,1H3 |
InChI Key |
IWOQAGWDJDQNFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)C#N)N)Cl |
Origin of Product |
United States |
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